

# SB 206553 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to SB 206553

### Introduction

SB 206553 is a potent and selective pharmacological tool extensively used in neuroscience research. It is primarily characterized as a mixed antagonist of the serotonin 5-HT2B and 5-HT2C receptors, with some studies also classifying it as an inverse agonist at the 5-HT2C receptor.[1][2][3][4] Its ability to modulate the serotonergic system with high selectivity over other receptors, including the 5-HT2A subtype, makes it invaluable for dissecting the roles of 5-HT2B and 5-HT2C receptors in various physiological and pathological processes.[3] Developed in the 1990s, SB 206553 has demonstrated anxiolytic-like properties in preclinical models and has been investigated for its potential in treating psychostimulant abuse disorders.[3][5] This guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity.

## **Chemical and Physical Properties**

**SB 206553** is typically available as a free base or a hydrochloride salt. The following table summarizes its key chemical and physical properties.



| Property           | Value                                                                                | Citation(s) |
|--------------------|--------------------------------------------------------------------------------------|-------------|
| IUPAC Name         | 5-methyl-1-(3-<br>pyridylcarbamoyl)-1,2,3,5-<br>tetrahydropyrrolo[2,3-f]indole       | [1]         |
| CAS Number         | 158942-04-2 (Free Base)<br>1197334-04-5 (Hydrochloride)                              | [2][5][6]   |
| Molecular Formula  | C17H16N4O (Free Base)<br>C17H16N4O·HCl<br>(Hydrochloride)                            | [1]         |
| Molecular Weight   | 292.34 g/mol (Free Base)<br>328.8 g/mol (Hydrochloride)                              | [6]         |
| Appearance         | Solid, Yellow                                                                        | [6]         |
| Solubility         | Soluble in DMSO                                                                      | [2][6]      |
| Storage Conditions | 2-8°C (Solid) -20°C for 1<br>month (In solution) -80°C for 6<br>months (In solution) | [2][5][6]   |
| Purity             | ≥98% (HPLC)                                                                          | [6]         |

# **Pharmacological Properties**

**SB 206553** exhibits high affinity and selectivity for 5-HT2C and 5-HT2B receptors. Its binding affinities and functional potencies have been determined through various in vitro assays.



| Parameter                                 | Receptor<br>Target  | Species / Cell<br>Line | Value(s)         | Citation(s) |
|-------------------------------------------|---------------------|------------------------|------------------|-------------|
| Binding Affinity<br>(pKi)                 | Human 5-HT2C        | HEK-293                | 7.9, 7.8, 7.92   | [3][5]      |
| Human 5-HT2A                              | HEK-293             | 5.8, 5.6               | [3][5]           | _           |
| Human 5-HT2B                              | CHO-K1              | 7.7                    | [5]              |             |
| Binding Affinity<br>(Ki)                  | Human 5-HT2C        | Calbiochem<br>Assay    | 3.2 nM           | [6]         |
| Human 5-HT2B                              | Calbiochem<br>Assay | 5.5 nM                 | [6]              |             |
| Human 5-HT2A                              | Calbiochem<br>Assay | 2300 nM                | [6]              |             |
| Functional<br>Activity (pA <sub>2</sub> ) | Rat 5-HT2B          | Rat Stomach<br>Fundus  | 8.9, 8.89        | [3]         |
| Functional<br>Activity (pKB)              | Human 5-HT2C        | HEK-293                | 9.0 (Antagonist) | [3][7]      |

# **Mechanism of Action and Signaling Pathway**

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

**SB 206553** acts as a competitive antagonist, blocking 5-HT from binding and activating the receptor. Furthermore, the 5-HT2C receptor exhibits a high degree of constitutive (agonist-independent) activity.[4] **SB 206553** functions as an inverse agonist by binding to the receptor and stabilizing it in an inactive conformation, thereby reducing its basal signaling activity.[4][8] This dual action makes it a powerful tool for inhibiting both serotonin-dependent and independent 5-HT2C receptor signaling.





Click to download full resolution via product page

Fig. 1: 5-HT2C receptor signaling pathway and inhibition by SB 206553.

## **Experimental Protocols**

The pharmacological profile of **SB 206553** has been established through a variety of in vitro and in vivo experimental procedures.

### **In Vitro Assays**

- 1. Radioligand Binding Assays
- Objective: To determine the binding affinity (Ki) of SB 206553 for serotonin receptor subtypes.
- Methodology:



- Membranes are prepared from Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptor.[3][5]
- Cell membranes are incubated with a specific radioligand (e.g., [³H]-mesulergine for 5-HT2C) and various concentrations of the competing ligand, SB 206553.
- After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
- The concentration of SB 206553 that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.
- The Ki value is calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.
- 2. Phosphoinositide (PI) Hydrolysis Assay
- Objective: To measure the functional antagonist or inverse agonist activity of SB 206553.
- Methodology:
  - HEK 293 cells expressing the human 5-HT2C receptor are cultured and pre-labeled by incubation with [3H]-myo-inositol.[3][7]
  - To measure antagonist activity, cells are pre-incubated with various concentrations of SB
     206553 before being stimulated with a 5-HT agonist.
  - To measure inverse agonist activity, cells are incubated with SB 206553 alone to determine its effect on basal (constitutive) PI hydrolysis.[8]
  - The reaction is terminated, and the resulting inositol phosphates (IPs) are isolated using anion-exchange chromatography.
  - The amount of [3H]-IPs is quantified by scintillation counting.
  - The potency of SB 206553 as an antagonist is expressed as a pKB or pA<sub>2</sub> value, while inverse agonism is measured as a percentage reduction in basal signaling.[3][8]



### In Vivo Studies

- 1. Attenuation of Methamphetamine-Seeking Behavior in Rats
- Objective: To assess the efficacy of **SB 206553** in reducing drug-seeking behavior.
- Methodology:
  - Self-Administration Training: Rats are trained to self-administer methamphetamine (meth)
     by pressing a lever in an operant chamber for 14 consecutive days.[4]
  - Extinction Phase: The meth infusion is discontinued, and lever presses no longer result in drug delivery. This phase continues until responding on the previously active lever decreases to a set criterion.
  - Cue Reactivity Test: Rats are tested for meth-seeking behavior where pressing the active lever presents meth-associated cues (e.g., light and tone) without the drug.
  - Drug Administration: Prior to the cue reactivity session, rats are pre-treated with an intraperitoneal (i.p.) injection of either vehicle or SB 206553 (e.g., 1.0, 5.0, and 10.0 mg/kg).[4][9]
  - Data Analysis: The primary dependent variable is the number of presses on the active lever during the cue reactivity session. A significant reduction in active lever presses in the SB 206553 group compared to the vehicle group indicates attenuation of drug-seeking.[4]





Click to download full resolution via product page

Fig. 2: Workflow for testing SB 206553 on meth-seeking behavior.

- 2. Rat Social Interaction Test
- Objective: To evaluate the anxiolytic-like properties of **SB 206553**.
- Methodology:



- Pairs of male rats, unfamiliar with each other, are placed in a test arena under specific lighting conditions (either high or low light, as light level can affect anxiety).
- Rats are administered SB 206553 orally (p.o.) at various doses (e.g., 2-20 mg/kg) prior to the test.[3]
- The behavior of the pair is recorded for a set duration (e.g., 10 minutes).
- The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer.
- Anxiolytic compounds typically increase the amount of time spent in social interaction,
  particularly under the more aversive high-light conditions. An increase in interaction scores
  for the SB 206553-treated group compared to a vehicle control is indicative of anxiolyticlike effects.[3][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SB-206553 Wikipedia [en.wikipedia.org]
- 2. SB 206553 Hydrochloride | 5-HT2C Reverse Agonist | TargetMol [targetmol.com]
- 3. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB 206553 Hydrochloride | 158942-04-2 [sigmaaldrich.com]
- 7. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]



- 8. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SB 206553 CAS number and chemical properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129707#sb-206553-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com